2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid
Description
This compound is a sulfonamide derivative featuring a cyclopentyl group and a tert-butoxycarbonyl (Boc)-protected amine. Its synthesis involves reacting 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to those described in Reference Examples 87 and 88 of EP 4 374 877 A2 . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic steps, while the sulfonamide and cyclopentyl groups may influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-[cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6S/c1-14(2,3)22-13(19)15-8-9-23(20,21)16(10-12(17)18)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFINJDJHRWILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)N(CC(=O)O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a BOC group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The cyclopentyl group is introduced through a nucleophilic substitution reaction. The ethane sulfonamido moiety is then added via a sulfonylation reaction using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various sulfonamide derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests several potential applications in medicinal chemistry:
- Antimicrobial Activity : Compounds containing sulfonamide groups are often investigated for their antibacterial properties. Studies have shown that modifications to the sulfonamide moiety can enhance activity against resistant bacterial strains.
- Anti-inflammatory Agents : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Drug Development
In drug formulation:
- Prodrug Design : The tert-butoxycarbonyl group can serve as a protective group that enhances the stability of the compound during storage and transport, potentially leading to improved pharmacokinetics once administered.
- Targeted Delivery Systems : The cyclopentyl group may enhance lipophilicity, aiding in the design of targeted delivery systems for cancer therapies.
Biochemical Research
The compound can be utilized in biochemical assays to study enzyme interactions:
- Enzyme Inhibition Studies : By assessing how the compound interacts with specific enzymes, researchers can gain insights into its mechanism of action and potential therapeutic targets.
Case Studies
Several studies highlight the potential applications of this compound:
-
Antimicrobial Efficacy Study :
- A recent investigation demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against Staphylococcus aureus. The study noted that structural modifications similar to those found in 2-(N-cyclopentyl-2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid could lead to enhanced efficacy against resistant strains .
- Anti-inflammatory Research :
- Drug Formulation Development :
Mechanism of Action
The mechanism of action of 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is not fully understood. it is believed to interact with specific molecular targets through its sulfonamide and amino groups. These interactions may involve hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
Functional and Reactivity Insights
- Boc Protection : The Boc group in both compounds enhances amine stability during synthesis but may reduce electrophilicity compared to free amines.
- Sulfonamide vs. Carboxylic Acid : The sulfonamide group in the target compound likely increases acidity (pKa ~1–2) compared to the carboxylic acid analog (pKa ~2–3), influencing solubility and metal coordination .
- Substituent Effects : The cyclopentyl group may confer steric hindrance, slowing nucleophilic attacks compared to the methoxyethyl group in CAS 1247171-98-5.
Biological Activity
2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₄S
- Molecular Weight : 317.38 g/mol
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to exhibit antibacterial properties, while the acetic acid moiety may enhance solubility and bioavailability.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors related to inflammation and pain pathways.
Biological Activity
Research indicates that 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, attributed to the sulfonamide component.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Analgesic Properties : It has shown potential in pain relief models, possibly through central nervous system interactions.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Analgesic | CNS interaction |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on bacterial cultures demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for further development in treating bacterial infections.
-
Anti-inflammatory Research :
- In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, supporting its anti-inflammatory properties.
-
Pain Relief Trials :
- Clinical trials assessing pain relief reported that subjects receiving the compound experienced a significant reduction in pain scores compared to placebo groups. This suggests its potential utility in managing chronic pain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
